1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines the structural features of benzotriazole, pyridine, triazole, and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques. The use of renewable starting materials, such as castor oil-derived undecenoic acid, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyridine rings .
Scientific Research Applications
1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar structural features but differ in the alkyl substituents on the triazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These derivatives vary in the substituents on the triazole and thiadiazole rings, affecting their biological activities.
Uniqueness
1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is unique due to the presence of the benzotriazole and pyridine rings, which confer distinct electronic and steric properties. These features enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H10N8S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N8S/c1-2-7-12-10(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)11-6-3-4-8-16-11/h1-8H,9H2 |
InChI Key |
BDFMPKGLYUPDJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5 |
Origin of Product |
United States |
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